molecular formula C22H23ClFN3O3 B12459200 4-(Chloromethyl)-1'-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'-one

4-(Chloromethyl)-1'-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'-one

Katalognummer: B12459200
Molekulargewicht: 431.9 g/mol
InChI-Schlüssel: LTGBZDKDHHJQAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Chloromethyl)-1’-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3’-indol]-2’-one is a complex organic compound that features a spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1’-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3’-indol]-2’-one typically involves multiple steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving an indole derivative and a dioxolane precursor.

    Introduction of the piperazine moiety: This step involves the reaction of the intermediate with 4-(2-fluorophenyl)piperazine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the chloromethyl group or other functional groups.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its interactions with biological macromolecules or its potential as a biochemical probe.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly for its interactions with specific receptors or enzymes.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-1’-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3’-indol]-2’-one would depend on its specific biological target. It might interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Chloromethyl)-1’-{[4-(phenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3’-indol]-2’-one
  • 4-(Chloromethyl)-1’-{[4-(2-chlorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3’-indol]-2’-one

Uniqueness

The presence of the 2-fluorophenyl group in 4-(Chloromethyl)-1’-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3’-indol]-2’-one may confer unique properties, such as increased binding affinity or selectivity for certain biological targets.

Eigenschaften

Molekularformel

C22H23ClFN3O3

Molekulargewicht

431.9 g/mol

IUPAC-Name

4-(chloromethyl)-1'-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one

InChI

InChI=1S/C22H23ClFN3O3/c23-13-16-14-29-22(30-16)17-5-1-3-7-19(17)27(21(22)28)15-25-9-11-26(12-10-25)20-8-4-2-6-18(20)24/h1-8,16H,9-15H2

InChI-Schlüssel

LTGBZDKDHHJQAE-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CN2C3=CC=CC=C3C4(C2=O)OCC(O4)CCl)C5=CC=CC=C5F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.